Glyoxal bis(diallyl acetal) (CAS 16646-44-9), also known as 1,1,2,2-tetraallyloxyethane, is a specialized multifunctional allylic monomer acting as an octafunctional crosslinking agent in free-radical polymerization and a tetrafunctional 'ene' in thiol-ene click chemistry [1]. Characterized by a central ethane backbone, four terminal allyloxy groups, and an acid-labile acetal linkage, it is highly valued in materials science for its ability to form complex, three-dimensional polymer networks [2]. For procurement professionals and scientific buyers, its primary utility lies in engineering ultra-high swellability hydrogels, formulating high-resolution electron-beam resists, and synthesizing transient, hydrolytically degradable elastomers [1]. It serves as a critical structural modifier where conventional diacrylates or bisacrylamides fail to provide the necessary combination of low effective crosslinking density and programmed environmental lability[2].
Substituting glyoxal bis(diallyl acetal) with conventional crosslinkers, such as the widely used N,N′-methylenebisacrylamide (MBA) or standard diacrylates, fundamentally alters polymer network architecture and application-critical performance[1]. Generic tetrafunctional crosslinkers lack the unique combination of four allyl groups and an internal acetal linkage, leading to higher effective crosslinking densities that severely restrict equilibrium swelling in superabsorbent hydrogels[1]. Furthermore, in degradable biomaterials and transient soft robotics, substituting this compound with non-acetal crosslinkers eliminates the hydrolytic lability required for controlled degradation, resulting in elastomers that remain rigidly stable and fail to erode in aqueous environments [2]. Consequently, generic substitution compromises both the mechanical tunability and the functional lifecycle of the final material, making this specific acetal crosslinker indispensable for targeted applications [2].
When synthesizing poly(N-isopropylacrylamide-co-acrylic acid) hydrogels, substituting the conventional tetrafunctional crosslinker N,N′-methylenebisacrylamide (MBA) with the octafunctional glyoxal bis(diallyl acetal) (GLY) yields a significantly higher equilibrium swelling ratio in water at 301 K [1]. Despite its higher theoretical functionality (eight polymerizable double bonds versus two), GLY produces networks with a lower effective crosslinking density (νe) at identical molar feed ratios, directly enhancing the water absorption capacity [1].
| Evidence Dimension | Equilibrium swelling ratio and effective crosslinking density (νe) |
| Target Compound Data | Lower effective crosslinking density, resulting in higher equilibrium swelling capacity |
| Comparator Or Baseline | N,N′-methylenebisacrylamide (MBA) (higher effective crosslinking density, lower swelling ratio) |
| Quantified Difference | GLY-crosslinked polymers exhibit a demonstrably greater swelling capacity and lower crosslinking efficiency than those crosslinked with MBA under identical stoichiometric conditions. |
| Conditions | Poly(N-isopropylacrylamide-co-acrylic acid) hydrogels swollen to equilibrium in water at 301 K. |
Buyers engineering superabsorbent polymers or thermoresponsive hydrogels should select this compound to maximize water uptake without altering the primary monomer composition.
Standard 3D-printable LCEs exhibit extreme hydrolytic stability, limiting their utility in transient biomedical applications [1]. Incorporating glyoxal bis(diallyl acetal) (GBDA) as a crosslinker in thiol-Michael/thiol–ene networks introduces hydrolytically labile acetal linkages[1]. When formulated with hydrophilic chain extenders like PEG-dithiol, GBDA-crosslinked networks demonstrate accelerated and tunable mass loss via surface erosion in aqueous basic environments, whereas conventional networks remain largely intact[1].
| Evidence Dimension | Hydrolytic mass loss over time |
| Target Compound Data | Rapid, tunable degradation (e.g., ~33.9% mass loss by day 14 in optimized thiol-ene formulations) |
| Comparator Or Baseline | Conventional non-acetal LCE crosslinkers (negligible degradation / high hydrolytic stability) |
| Quantified Difference | GBDA enables controlled hydrolytic degradation in otherwise highly stable LCE matrices. |
| Conditions | Bulk polydomain LCE samples degraded in 0.1 M NaOH at 37 °C. |
Essential for researchers procuring crosslinkers for transient soft robotics, degradable 3D-printed actuators, or temporary biomedical implants.
In the formulation of on-stoichiometric thiol-ene (OSTE) resists, blending glyoxal bis(diallyl acetal) with a trifunctional thiol enables direct e-beam nanostructuring without the need for photoinitiators[1]. This specific tetra-allyl/trithiol architecture achieves exceptional spatial resolution, producing distinguishable features as small as 20 nm, which overcomes the poor mechanical properties and >100 nm resolution limits typical of conventional hydrogel resists [1].
| Evidence Dimension | Minimum distinguishable feature size in e-beam lithography |
| Target Compound Data | ~20 nm spatial resolution |
| Comparator Or Baseline | Conventional hydrogel resists (>100 nm resolution limit) |
| Quantified Difference | >5x improvement in minimum feature resolution. |
| Conditions | E-beam curing of a 1.8:1 trithiol:tetra-allyl resist formulation without initiators. |
Procuring this compound is critical for nanofabrication facilities requiring low-shrinkage, high-resolution thiol-ene resists for organic electronics or optics.
In the development of protective polymer films via thiol-ene chemistry, the choice of crosslinker directly dictates the material's resistance to solvent penetration[1]. Utilizing the tetrafunctional ene glyoxal bis(diallyl acetal) alongside trifunctional alternatives allows formulators to manipulate molecular porosity and increase polymer heterogeneity [1]. This specific structural manipulation increases the effective tortuosity of the polymer film, providing a significant steric and geometric hindrance to solvent mobility compared to simpler, lower-density crosslinking networks [1].
| Evidence Dimension | Solvent penetration resistance (network tortuosity) |
| Target Compound Data | High network heterogeneity and tortuosity when used as a tetrafunctional crosslinker |
| Comparator Or Baseline | Lower-functionality or less sterically hindered crosslinkers (lower resistance to solvent mobility) |
| Quantified Difference | Enables precise geometric hindrance to solvent penetration through controlled crosslink density and tortuosity. |
| Conditions | Spin-cast thiol-ene polymer films (~100 nm to >1 μm thickness) evaluated for mass uptake and vapor exposure. |
Procurement for barrier coatings or protective films should prioritize this compound to engineer high-tortuosity networks that actively resist chemical and solvent permeation.
Where this compound is the right choice for maximizing water absorption in superabsorbent polymers and thermoresponsive hydrogels, outperforming MBA by lowering effective crosslinking density [1].
Where this compound is the right choice for fabricating transient soft robotics or temporary biomedical devices that require controlled hydrolytic degradation via its cleavable acetal linkages [2].
Where this compound is the right choice for formulating on-stoichiometric thiol-ene (OSTE) resists that achieve sub-100 nm (down to 20 nm) spatial resolution without the need for photoinitiators[3].
Where this compound is the right choice for engineering high-tortuosity polymer films that provide enhanced steric hindrance against solvent and vapor penetration [4].
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